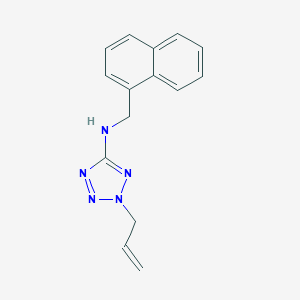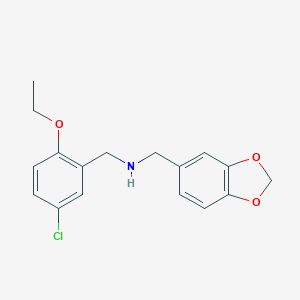
1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine, also known as BZP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive drug that has gained popularity as a recreational drug due to its stimulant effects. The chemical structure of BZP is similar to amphetamines, which is why it is often referred to as a designer drug. BZP was first synthesized in the 1970s, but its use as a recreational drug became widespread in the early 2000s.
Mecanismo De Acción
1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine works by increasing the levels of dopamine and serotonin in the brain. These neurotransmitters are responsible for regulating mood, appetite, and sleep. 1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine acts by inhibiting the reuptake of these neurotransmitters, which leads to an increase in their availability in the brain. This results in a feeling of euphoria and increased energy.
Biochemical and Physiological Effects:
The use of 1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine has been shown to have a number of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. 1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine has also been shown to cause vasoconstriction, which can lead to a decreased blood flow to vital organs such as the heart and brain. In addition, 1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine has been shown to cause seizures and convulsions in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine has been used extensively in laboratory experiments to study its effects on the central nervous system. Its similarity to amphetamines makes it a useful tool for studying the effects of these types of drugs. However, its use is limited by its potential for causing seizures and other adverse effects.
Direcciones Futuras
There are a number of future directions for research into 1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine. One area of interest is its potential use as a treatment for depression and other mood disorders. Another area of research is its potential use as a cognitive enhancer, particularly in the treatment of attention deficit hyperactivity disorder (ADHD). There is also interest in developing safer versions of 1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine that do not have the potential for causing seizures and other adverse effects.
Métodos De Síntesis
The synthesis of 1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine involves the reaction of piperazine with benzene sulfonyl chloride and 4-chlorobenzaldehyde. The reaction takes place in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine has been used extensively in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine and serotonin reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This has led to research into its potential use as a treatment for depression and other mood disorders.
Propiedades
Nombre del producto |
1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine |
|---|---|
Fórmula molecular |
C16H17ClN2O2S |
Peso molecular |
336.8 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-4-(4-chlorophenyl)piperazine |
InChI |
InChI=1S/C16H17ClN2O2S/c17-14-6-8-15(9-7-14)18-10-12-19(13-11-18)22(20,21)16-4-2-1-3-5-16/h1-9H,10-13H2 |
Clave InChI |
GFQZKOOXVYKHIC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B275573.png)
![3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275574.png)
![3-{5-[(Benzylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B275575.png)
![4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275577.png)

![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B275579.png)
![1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275582.png)
![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B275583.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B275585.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B275587.png)


![3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B275597.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isobutylamine](/img/structure/B275598.png)